molecular formula C13H10Cl2O2S3 B2525389 4-(2,6-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide CAS No. 478067-52-6

4-(2,6-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide

Cat. No.: B2525389
CAS No.: 478067-52-6
M. Wt: 365.3
InChI Key: CTSBGBNQFWWYQP-UHFFFAOYSA-N
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Description

4-(2,6-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide is a useful research compound. Its molecular formula is C13H10Cl2O2S3 and its molecular weight is 365.3. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Sulfonamide Derivatives : Research has focused on the synthesis of sulfonamide derivatives, including processes involving thieno[2,3-b]thiopyran derivatives. For instance, the synthesis of 4-hydroxy-6-methylthieno[2,3-b] thiopyran-2-sulfonamide, a dorzolamide hydrochloride intermediate, demonstrates the multi-step synthesis involving addition, cyclization, and amination reactions, highlighting the compound's relevance in creating sulfonamide-based therapeutics L. Lei, 2007.

  • Advanced Organic Synthesis Techniques : The development of fused heterocyclic systems from tetrahydro-4H-thiopyran-4-ones, which are structurally related to the compound of interest, showcases the versatility of these frameworks in generating diverse organic structures. Such research underlines the synthetic utility of thieno[2,3-b]thiopyran derivatives in creating complex organic molecules A. M. El-Ghanam, 2006.

  • Lipase Catalysis for Enantiomer Preparation : The kinetic resolution of dorzolamide intermediates using Burkholderia cepacia lipase emphasizes the importance of enzymatic methods in obtaining enantiomerically pure compounds. This research signifies the role of thieno[2,3-b]thiopyran derivatives in stereochemical studies and enantioselective syntheses Mihaela C. Turcu et al., 2009.

Chemical Properties and Reactions

  • Electrochemical and Photophysical Studies : Investigations into the electrochemical behavior and photoisomerization of thiopyran derivatives, including those with electron-withdrawing or donating groups, shed light on their potential in material sciences, such as in the development of photoresponsive materials. These studies contribute to understanding the fundamental chemical properties that govern the behavior of thieno[2,3-b]thiopyran derivatives under various conditions F. Jafarpour et al., 2008.

  • Chemiluminescence from Sulfanyl-Substituted Compounds : The base-induced chemiluminescence of sulfanyl-substituted bicyclic dioxetanes, derived from thiophene compounds, highlights the potential application of thieno[2,3-b]thiopyran derivatives in developing chemiluminescent probes and materials N. Watanabe et al., 2010.

Mechanism of Action

Target of Action

The primary target of 4-(2,6-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide is carbonic anhydrase , an enzyme that plays a crucial role in the regulation of pH and fluid balance in the body .

Mode of Action

This compound acts as a carbonic anhydrase inhibitor . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate and protons. This inhibition disrupts the normal physiological processes that rely on this reaction .

Biochemical Pathways

By inhibiting carbonic anhydrase, the compound affects several biochemical pathways. The most notable is the regulation of intraocular pressure . Carbonic anhydrase plays a key role in the production of aqueous humor, the fluid in the eye. By inhibiting this enzyme, the compound reduces the production of this fluid, thereby lowering intraocular pressure .

Pharmacokinetics

They are metabolized in the liver and excreted in the urine .

Result of Action

The primary result of the action of this compound is the reduction of intraocular pressure . This makes it a potential candidate for the treatment of conditions like glaucoma , where elevated intraocular pressure can lead to damage to the optic nerve and loss of vision .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, pH levels can impact the binding of the compound to carbonic anhydrase. Additionally, the presence of other substances that bind to the same enzyme can affect the compound’s efficacy .

Properties

IUPAC Name

4-(2,6-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O2S3/c14-9-2-1-3-10(15)12(9)19-11-5-7-20(16,17)13-8(11)4-6-18-13/h1-4,6,11H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSBGBNQFWWYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(C1SC3=C(C=CC=C3Cl)Cl)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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